3-(3-((2-((3,4-Dichlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid 3-(3-((2-((3,4-Dichlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 898607-51-7
VCID: VC6487200
InChI: InChI=1S/C14H12Cl2N4O4S/c15-8-2-1-7(5-9(8)16)17-11(21)6-25-14-18-13(24)10(19-20-14)3-4-12(22)23/h1-2,5H,3-4,6H2,(H,17,21)(H,22,23)(H,18,20,24)
SMILES: C1=CC(=C(C=C1NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl)Cl
Molecular Formula: C14H12Cl2N4O4S
Molecular Weight: 403.23

3-(3-((2-((3,4-Dichlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

CAS No.: 898607-51-7

Cat. No.: VC6487200

Molecular Formula: C14H12Cl2N4O4S

Molecular Weight: 403.23

* For research use only. Not for human or veterinary use.

3-(3-((2-((3,4-Dichlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid - 898607-51-7

Specification

CAS No. 898607-51-7
Molecular Formula C14H12Cl2N4O4S
Molecular Weight 403.23
IUPAC Name 3-[3-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Standard InChI InChI=1S/C14H12Cl2N4O4S/c15-8-2-1-7(5-9(8)16)17-11(21)6-25-14-18-13(24)10(19-20-14)3-4-12(22)23/h1-2,5H,3-4,6H2,(H,17,21)(H,22,23)(H,18,20,24)
Standard InChI Key FTLGGHKFFDSEAM-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl)Cl

Introduction

Structural Elucidation and Molecular Properties

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 3-[3-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid, reflects its intricate architecture. Its molecular formula, C₁₄H₁₂Cl₂N₄O₄S, corresponds to a molecular weight of 403.23 g/mol. The structure integrates a 1,2,4-triazinone core, a 3,4-dichlorophenylacetamide moiety linked via a thioether bridge, and a terminal propanoic acid group (Fig. 1).

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.898607-51-7
Molecular FormulaC₁₄H₁₂Cl₂N₄O₄S
Molecular Weight403.23 g/mol
IUPAC Name3-[3-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
SMILESC1=CC(=C(C=C1NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl)Cl
InChIKeyFTLGGHKFFDSEAM-UHFFFAOYSA-N

Functional Group Analysis

  • 1,2,4-Triazinone Ring: The central triazinone moiety (C₃N₃O) is a six-membered heterocycle with two nitrogen atoms at positions 1 and 2 and a ketone at position 5. This ring system is known for its electron-deficient nature, facilitating interactions with biological targets.

  • 3,4-Dichlorophenylacetamide: The dichlorophenyl group introduces lipophilicity and potential halogen bonding, while the acetamide linker may participate in hydrogen bonding .

  • Thioether Bridge (-S-): The sulfur atom connects the triazinone and dichlorophenylacetamide, contributing to conformational flexibility and metabolic stability compared to ethers.

  • Propanoic Acid Tail: The terminal carboxylic acid enhances water solubility and enables salt formation, which is critical for pharmacokinetic optimization.

Physicochemical Characteristics

Solubility and Partitioning

While experimental solubility data are unavailable, predictive analyses suggest:

  • Aqueous Solubility: The carboxylic acid group (pKa ~4.8) may confer moderate water solubility at physiological pH, though the dichlorophenyl moiety likely reduces it.

  • Lipophilicity: Calculated logP values (e.g., using XLogP3) estimate a logP of ~2.5, indicating balanced hydrophilicity-lipophilicity for membrane permeability.

Stability Profile

  • Hydrolytic Stability: The thioether linkage is less prone to hydrolysis than its oxygen analog, but the triazinone ring may degrade under strongly acidic or basic conditions.

  • Thermal Stability: Melting point data are absent, but analogous triazinones typically decompose above 200°C .

Synthetic Considerations

Proposed Pathway

  • Triazinone Core Formation: Cyclocondensation of thiourea derivatives with β-keto esters could yield the 1,2,4-triazin-5-one scaffold .

  • Thioether Coupling: Nucleophilic substitution between a triazinone-thiol intermediate and 2-chloro-N-(3,4-dichlorophenyl)acetamide may install the thioether bridge .

  • Propanoic Acid Introduction: Alkylation of the triazinone with ethyl acrylate, followed by saponification, would append the carboxylic acid group .

Challenges:

  • Steric hindrance from the dichlorophenyl group may reduce coupling efficiency.

  • Protecting group strategies may be needed for the carboxylic acid during synthesis .

Biological Activity and Hypothetical Applications

Anti-inflammatory Effects

Compounds with triazinone cores have demonstrated COX-2 inhibition in preclinical models. The propanoic acid moiety mirrors nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting dual mechanism potential .

Anticancer Activity

Thioether-linked triazinones interfere with DNA repair mechanisms in cancer cells . The dichlorophenyl group may potentiate topoisomerase inhibition, analogous to chlorambucil .

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Optimization: Develop scalable routes and characterize intermediates .

  • ADMET Profiling: Assess absorption, distribution, and toxicity in vitro.

  • Target Identification: Use computational docking to predict protein targets (e.g., DHFR, COX-2).

Clinical Translation Challenges

  • Solubility Limitations: Prodrug strategies (e.g., esterification) may improve bioavailability.

  • Metabolic Stability: Evaluate susceptibility to hepatic CYP450 enzymes .

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